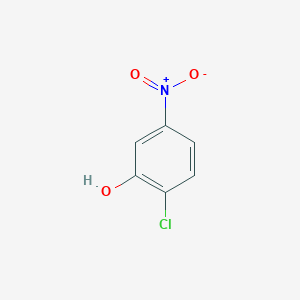
2-氯-5-硝基苯酚
概述
描述
Synthesis Analysis
2C5NP can be synthesized from various precursors through nitration reactions. One study on the synthesis of related compounds discusses the transformation of 2-chloro-10-methylphenothiazine into mono-nitro compounds, showcasing the general approach for nitroaromatic compound synthesis, which may be adapted for 2C5NP (Jovanovic et al., 1986).
Molecular Structure Analysis
The molecular structure of nitroaromatic compounds, including 2C5NP, can be analyzed using various spectroscopic methods. For instance, the structure of 2-chloro-7-nitro-10-methylphenothiazine 5-oxide provides insights into the nitration positions and molecular configurations of chloro-nitrophenol compounds, which are relevant for understanding 2C5NP's structural characteristics (Jovanovic et al., 1986).
Chemical Reactions and Properties
2C5NP undergoes various chemical reactions, including degradation pathways facilitated by microbial activity. A study on Cupriavidus sp. strain CNP-8 revealed that this bacterium could degrade 2C5NP through a reductive pathway, converting it to 2-chloro-5-hydroxylaminophenol as an intermediate (Min et al., 2017). This process is crucial for understanding the environmental degradation and potential detoxification of 2C5NP.
Physical Properties Analysis
The physical properties of 2C5NP, such as solubility, melting point, and vapor pressure, are essential for predicting its behavior in the environment. While specific studies on 2C5NP's physical properties were not identified, research on similar chloro-nitrophenol compounds provides a basis for estimating these properties. The physical characteristics influence the compound's distribution, persistence, and bioavailability in environmental matrices.
Chemical Properties Analysis
2C5NP's chemical properties, including reactivity and stability, are influenced by its functional groups. The presence of both chloro and nitro groups on the phenol ring affects its electron distribution, acidity, and potential for undergoing substitution reactions. Studies on related compounds, such as the reduction and reductive dechlorination of chloro-nitrophenols, provide insights into 2C5NP's chemical behavior and its susceptibility to transformation or degradation under various environmental conditions (Schenzle et al., 1999).
科学研究应用
苯酚降解抑制剂:它作为活性污泥中苯酚降解的抑制剂,在科学研究应用中很有用(Beltrame, Beltrame, & Carniti, 1984)。
致突变性研究:包括2-氯-5-硝基苯酚在内的氯化衍生物可以增加细菌如沙门氏菌的致突变活性,影响它们的繁殖,这对遗传研究很重要(Kamoshita et al., 2010)。
化学合成和溶剂替代:在化学合成中,2-氯-5-硝基苯酚已被使用,更安全的溶剂如氯仿替代更危险的四氯化碳,以实现更高的产量、溶剂回收和操作安全(Wang Duo-yu, 2012)。
微生物降解研究:某些微生物如Ralstonia eutropha JMP134可以利用2-氯-5-硝基苯酚作为唯一的氮、碳和能源来源。这对生物降解和环境清理研究有重要意义(Schenzle et al., 1999)。
生物转化和解毒:一些细菌菌株,如Bacillus sp. MW-1,可以脱色、解毒和生物转化相关化合物,如4-氯-2-硝基苯酚,转化为更少有害的物质(Arora & Jain, 2012)。
热耐性降解:在特定类型的反应器中,对氯硝基苯酚,包括2-氯-5-硝基苯酚的热耐性降解,已被探讨作为减少水环境中苯酚浓度的方法(Sreekanth et al., 2009)。
水处理的催化臭氧化:纳米ZnO催化臭氧化已被证明可以有效地将水中的4-氯-2-硝基苯酚转化,突显了它在水污染处理过程中的潜力(Gharbani & Mehrizad, 2014)。
大气污染物研究:对城市、郊区和农村地区苯酚和硝基苯酚,包括2-氯-5-硝基苯酚的空间和地理变化的研究有助于理解大气污染动态(Morville, Scheyer, Mirabel, & Millet, 2006)。
安全和危害
未来方向
属性
IUPAC Name |
2-chloro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMGQSCPTLELLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210921 | |
| Record name | 2-Chloro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrophenol | |
CAS RN |
619-10-3 | |
| Record name | 2-Chloro-5-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


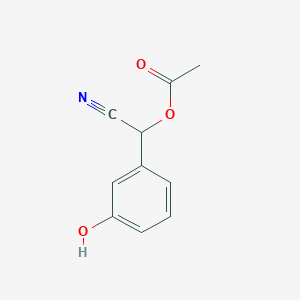
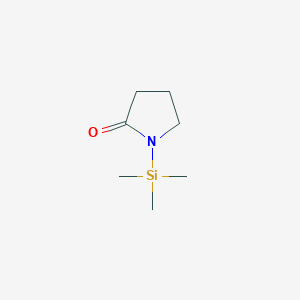
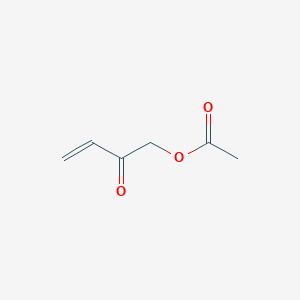
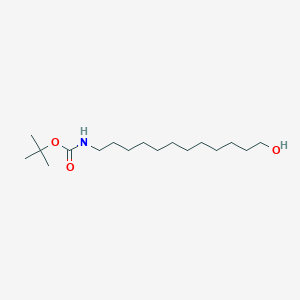



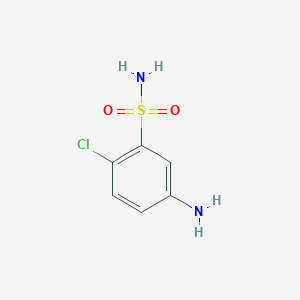

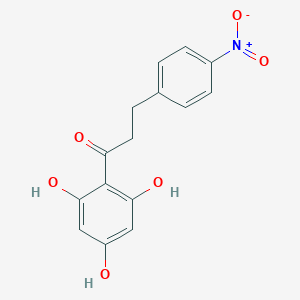
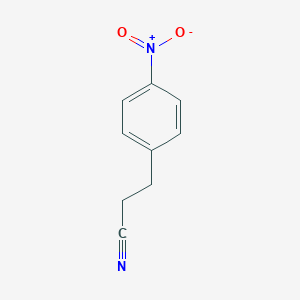
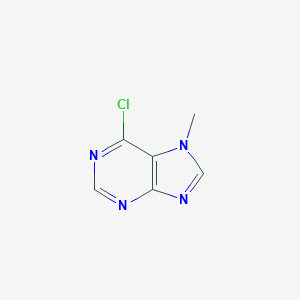
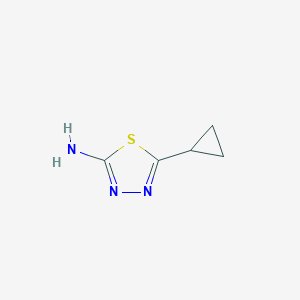
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)